Cas no 2763997-89-1 (4-[(3-Ethynylphenyl)amino]cyclohexan-1-one)
![4-[(3-Ethynylphenyl)amino]cyclohexan-1-one structure](https://ja.kuujia.com/scimg/cas/2763997-89-1x500.png)
4-[(3-Ethynylphenyl)amino]cyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- 2763997-89-1
- 4-[(3-ethynylphenyl)amino]cyclohexan-1-one
- EN300-37098971
- 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one
-
- インチ: 1S/C14H15NO/c1-2-11-4-3-5-13(10-11)15-12-6-8-14(16)9-7-12/h1,3-5,10,12,15H,6-9H2
- InChIKey: GGKQUQKXXQIMSF-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(CC1)NC1C=CC=C(C#C)C=1
計算された属性
- せいみつぶんしりょう: 213.115364102g/mol
- どういたいしつりょう: 213.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-[(3-Ethynylphenyl)amino]cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37098971-0.25g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 0.25g |
$762.0 | 2025-03-18 | |
Enamine | EN300-37098971-1.0g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 1.0g |
$828.0 | 2025-03-18 | |
Enamine | EN300-37098971-10.0g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 10.0g |
$3561.0 | 2025-03-18 | |
Enamine | EN300-37098971-2.5g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 2.5g |
$1623.0 | 2025-03-18 | |
Enamine | EN300-37098971-0.5g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 0.5g |
$795.0 | 2025-03-18 | |
Enamine | EN300-37098971-5.0g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 5.0g |
$2401.0 | 2025-03-18 | |
Enamine | EN300-37098971-0.05g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 0.05g |
$695.0 | 2025-03-18 | |
Enamine | EN300-37098971-0.1g |
4-[(3-ethynylphenyl)amino]cyclohexan-1-one |
2763997-89-1 | 95.0% | 0.1g |
$729.0 | 2025-03-18 |
4-[(3-Ethynylphenyl)amino]cyclohexan-1-one 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
4-[(3-Ethynylphenyl)amino]cyclohexan-1-oneに関する追加情報
Introduction to 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one (CAS No. 2763997-89-1)
4-[(3-Ethynylphenyl)amino]cyclohexan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This molecule, identified by the CAS number 2763997-89-1, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound’s structure, featuring a cyclohexanone core conjugated with an ethynylphenyl amino group, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
The ethynylphenyl moiety is particularly noteworthy, as it introduces a reactive site that can participate in various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryl compounds. Such transformations are pivotal in the synthesis of numerous pharmaceuticals and agrochemicals. The presence of the amino group further enhances the compound’s reactivity, allowing for further derivatization into amides, ureas, or other pharmacophores that are critical for drug design.
Recent advancements in medicinal chemistry have highlighted the importance of cyclohexanone derivatives in the development of novel therapeutic agents. The rigid cyclic structure of cyclohexanone provides a stable backbone that can be functionalized to target specific biological pathways. In particular, compounds incorporating aromatic rings linked to heterocycles have shown promise in modulating enzyme activity and receptor binding. The 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one structure aligns well with these trends, offering a promising platform for exploring new pharmacological interactions.
One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The ethynylphenyl group in 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one can be tailored to interact with the ATP-binding pocket of kinases, while the cyclohexanone moiety provides steric and electronic properties that optimize binding affinity.
Moreover, the compound’s structure suggests potential applications in the field of central nervous system (CNS) drug discovery. Neurokinin receptors, such as NK1 receptors, are involved in pain perception, inflammation, and neurotransmitter release. Small molecules that modulate these receptors have been explored for treating conditions like chemotherapy-induced nausea and vomiting. The 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one scaffold could be modified to develop potent and selective NK1 receptor antagonists, offering new therapeutic strategies.
The synthesis of 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the ethynylphenyl group typically requires palladium-catalyzed cross-coupling reactions between bromo or iodophenols and terminal alkynes. Subsequent functionalization of the cyclohexanone ring through nucleophilic addition or condensation reactions allows for the introduction of the amino group. These synthetic routes not only showcase the versatility of transition metal catalysis but also demonstrate how structural complexity can be systematically built from simpler precursors.
In terms of biological activity, preliminary studies on derivatives of 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one have shown promising results in vitro. For instance, certain analogs have exhibited inhibitory effects on specific kinases with IC50 values comparable to those of known inhibitors. These findings underscore the compound’s potential as a lead structure for further optimization. Additionally, computational studies using molecular modeling techniques have been employed to predict binding modes and optimize interactions with biological targets.
The growing interest in fragment-based drug design has also positioned 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one as a valuable building block. Fragment-based approaches involve identifying small molecular fragments that bind to target proteins and then linking these fragments together to form more potent drugs. The compound’s modular structure makes it an ideal candidate for such strategies, allowing researchers to incrementally build complexity while maintaining bioactivity.
Future directions in the study of 4-[(3-Ethynylphenyl)amino]cyclohexan-1-one may include exploring its role in polymer chemistry and material science. The presence of reactive sites such as the ethyne group opens possibilities for polymerization reactions, leading to novel materials with tailored properties. These materials could find applications in drug delivery systems, where controlled release profiles are essential for therapeutic efficacy.
Overall,4-[(3-Ethynylphenyl)amino]cyclohexan-1-one (CAS No. 2763997-89-1) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its unique structural features make it a compelling candidate for further research and development, particularly in areas such as kinase inhibition and CNS drug discovery. As synthetic methodologies continue to evolve and our understanding of biological targets deepens,4-(3-Ethynylphenyl)amino)cyclohexanone is poised to play an increasingly important role in shaping future therapeutic interventions.
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